An In-depth Technical Guide to (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol
An In-depth Technical Guide to (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the isoprenoid analogue (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol, a molecule of interest for its unique structural features and potential applications in medicinal chemistry and organic synthesis. While detailed peer-reviewed literature on this specific compound is emerging, this document synthesizes available data and provides context based on the well-established chemistry of related terpenoids and polyunsaturated alkynols.
Introduction: A Unique Isoprenoid Analogue
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol is a complex organic molecule characterized by a thirteen-carbon chain featuring two stereochemically defined double bonds, a terminal alkyne, and a primary alcohol functional group.[1] Its structure as an isoprenoid analogue suggests potential biological activities, as this class of compounds is known for a wide range of pharmacological effects.[1] The presence of both diene and terminal alkyne functionalities makes it a versatile building block for organic synthesis, particularly in the realm of click chemistry.[1]
Table 1: Physicochemical Properties of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol
| Property | Value | Source |
| CAS Number | 2361137-98-4 | |
| Molecular Formula | C₁₃H₂₂O | [1] |
| Molecular Weight | 198.32 g/mol | [1] |
| Class | Isoprenoid Analogue | [1] |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis suggests that the molecule could be assembled from key synthons, such as a geraniol-derived electrophile and an appropriate alkynyl nucleophile.
Figure 1: A simplified retrosynthetic approach for the synthesis of the target molecule.
Proposed General Synthesis Workflow:
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Preparation of a Geraniol-derived Electrophile: Conversion of the primary alcohol of (2E)-3,7-dimethylocta-2,6-dien-1-ol (geraniol) to a good leaving group, such as a bromide or tosylate.
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Formation of an Alkynyl Nucleophile: Generation of a suitable organometallic reagent from a protected 5-carbon terminal alkyne.
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Coupling Reaction: A nucleophilic substitution reaction between the geranyl electrophile and the alkynyl nucleophile.
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Deprotection and Final Product Isolation: Removal of any protecting groups and purification of the final product, (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol, likely via column chromatography.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific molecule is not currently available in the public domain. However, based on its structure, the following characteristic signals would be expected:
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¹H NMR: Resonances corresponding to the olefinic protons of the diene system, a signal for the terminal alkyne proton, signals for the methyl groups, and a characteristic signal for the hydroxymethyl protons.
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¹³C NMR: Peaks in the olefinic region, signals for the sp-hybridized carbons of the alkyne, and a peak for the carbon bearing the hydroxyl group.
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IR Spectroscopy: A broad absorption band for the O-H stretch of the alcohol, C-H stretches for sp, sp², and sp³ hybridized carbons, and characteristic absorptions for the C=C and C≡C bonds.
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Mass Spectrometry: The molecular ion peak (M+) and fragmentation patterns consistent with the loss of water and cleavage at various points along the carbon chain.
Potential Biological Activity
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol is reported to have potential antimicrobial and anti-inflammatory properties, though specific studies are yet to be published.[1] The biological activities of related terpenoids and polyunsaturated fatty acids provide a basis for these claims.
Antimicrobial Potential
Terpenoids are a well-known class of natural products with a broad spectrum of antimicrobial activities. Their lipophilic nature allows them to disrupt the cell membranes of bacteria and fungi, leading to cell lysis. Other proposed mechanisms include the inhibition of essential microbial enzymes and interference with DNA replication.
Figure 2: Postulated mechanisms of antimicrobial action for terpenoid compounds.
Anti-inflammatory Properties
Many isoprenoid compounds exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB. The unsaturated nature of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol may contribute to its ability to interact with these biological targets.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol make it a valuable molecule for further investigation and application.
A Scaffold for Novel Therapeutics
The potential antimicrobial and anti-inflammatory properties of this molecule suggest it could serve as a lead compound for the development of new drugs. Its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
A Versatile Tool in Click Chemistry
The terminal alkyne group in (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, such as biomolecules, polymers, or fluorescent dyes.
Figure 3: Schematic representation of the use of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Future Directions and Conclusion
(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol represents a promising, yet underexplored, chemical entity. Future research should focus on:
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Development and publication of a detailed and robust synthetic protocol.
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Full spectroscopic characterization to confirm its structure and provide reference data.
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In-depth biological evaluation to quantify its antimicrobial and anti-inflammatory activities and elucidate the underlying mechanisms of action.
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Exploration of its utility in click chemistry for the development of novel bioconjugates and materials.
